molecular formula C15H18N6O2 B11279953 2-({4-[(3-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(3-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B11279953
M. Wt: 314.34 g/mol
InChI Key: SSDFRORLCHDAQL-UHFFFAOYSA-N
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Description

2-({4-[(3-METHOXYPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

2-({4-[(3-METHOXYPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression. This mechanism is particularly relevant in cancer cells, where uncontrolled cell division is a hallmark .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

2-[[4-(3-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C15H18N6O2/c1-21-14-12(9-17-21)13(19-15(20-14)16-6-7-22)18-10-4-3-5-11(8-10)23-2/h3-5,8-9,22H,6-7H2,1-2H3,(H2,16,18,19,20)

InChI Key

SSDFRORLCHDAQL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCCO

Origin of Product

United States

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